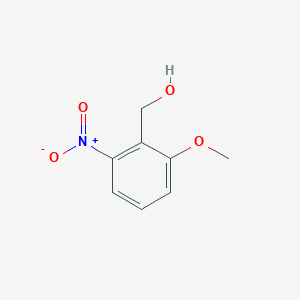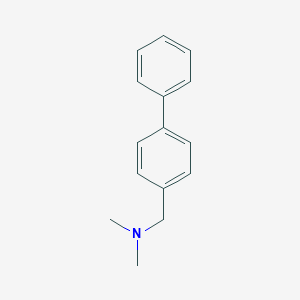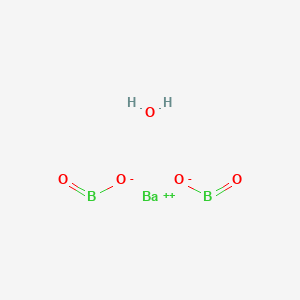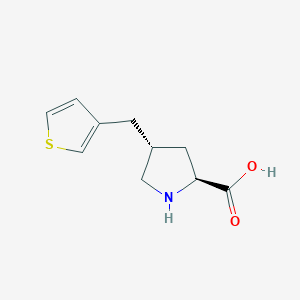
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as TPC, is a chiral pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPC is a white crystalline powder that is soluble in water and has a molecular weight of 237.3 g/mol.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate the NF-κB pathway, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate immune cell function, including the regulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high solubility in water, its stability under physiological conditions, and its ability to penetrate the blood-brain barrier. However, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid also has some limitations, including its low bioavailability, its potential toxicity at high doses, and its limited selectivity for specific targets.
Orientations Futures
There are several future directions for (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in combination with other anticancer agents. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Méthodes De Synthèse
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be synthesized via a multistep process that involves the reaction of 3-thiophenemethanol with pyrrolidine-2-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to various chemical transformations, including oxidation, reduction, and protection/deprotection steps, to yield the final product.
Applications De Recherche Scientifique
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit tumor growth and metastasis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its immunomodulatory effects, including the regulation of cytokine production and the modulation of immune cell function.
Propriétés
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)


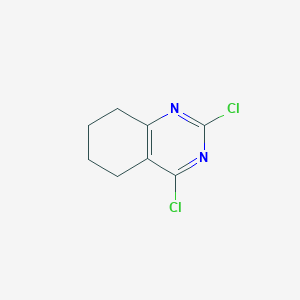

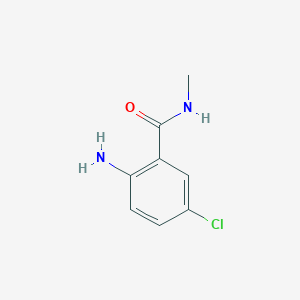

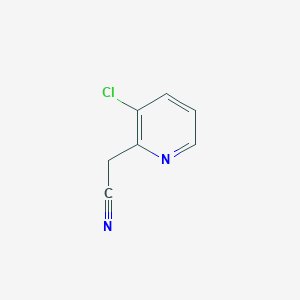
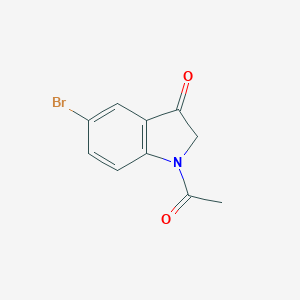
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)
